molecular formula C23H32N6O4S B562634 Vardenafil-d5 CAS No. 1189685-70-8

Vardenafil-d5

Numéro de catalogue: B562634
Numéro CAS: 1189685-70-8
Poids moléculaire: 493.6 g/mol
Clé InChI: SECKRCOLJRRGGV-QKLSXCJMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vardenafil-d5 is intended for use as an internal standard for the quantification of vardenafil by GC- or LC-MS. Vardenafil is a potent inhibitor of phosphodiesterase 5 (PDE5;  IC50s = 0.2-1.2 nM) and PDE6 (IC50 = 2 nM). It is selective for PDE5 and PDE6 over PDE1 and PDE11 (IC50s = 230 and 130 nM, respectively). Vardenafil (4 mg/kg per day for three weeks) improves erectile function in a rat model of acute arteriogenic erectile dysfunction by increasing intracavernous pressure and mean arterial pressure, and this effect persists for at least two weeks following the end of treatment. Chronic vardenafil administration at a dose of 2 mg/kg for five weeks to subordinate mice reduces the latency to mount and increases the frequency of mounting behavior. Formulations containing vardenafil have been used in the treatment of erectile dysfunction.

Mécanisme D'action

Target of Action

Vardenafil-d5, also known as 2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is the major cyclic guanosine monophosphate (cGMP) hydrolyzing enzyme in the corpus cavernosum of the penis . It plays a crucial role in the regulation of nitric oxide-mediated smooth muscle relaxation .

Mode of Action

During sexual stimulation, nitric oxide (NO) is released from nerve endings and endothelial cells in the corpus cavernosum. This activates the enzyme guanylate cyclase, increasing the synthesis of cGMP in the smooth muscle cells of the corpus cavernosum . This compound inhibits PDE5, which is responsible for the degradation of cGMP in the corpus cavernosum . This inhibition allows for increased blood flow into the penis, resulting in an erection .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the nitric oxide (NO)-cGMP pathway . The binding of NO to the heme moiety of soluble guanylyl cyclase within the vascular smooth muscle of the resistance arteries and the trabeculae of the corpora cavernosa activates guanylyl cyclase . This leads to the formation of cGMP from GTP . Elevated levels of intracellular cGMP lead to smooth muscle relaxation and inflow of blood to the corpus cavernosum .

Pharmacokinetics

This compound is rapidly absorbed with a Tmax of approximately 40 minutes . It is more slowly metabolized with a half-life (T1/2) of about 4 hours . The absolute bioavailability of this compound is 14.5%, compared to 40% for sildenafil . Coadministration of CYP3A4 inhibitors such as ritonavir can affect hepatic metabolism .

Result of Action

The inhibition of PDE5 by this compound results in increased levels of cGMP in the corpus cavernosum, leading to smooth muscle relaxation and inflow of blood to the corpus cavernosum . This results in an erection . This compound has been shown to restore erectile function to the normal range in a substantial proportion of men with erectile dysfunction .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the consumption of high-fat meals can retard the intestinal absorption of the drug . Additionally, coadministration of CYP3A4 inhibitors can affect the hepatic metabolism of this compound . Therefore, the timing of drug administration relative to meals and the use of other medications should be considered to optimize the drug’s action, efficacy, and stability.

Analyse Biochimique

Biochemical Properties

Vardenafil-d5 plays a significant role in biochemical reactions, particularly in the nitric oxide signal transduction pathway within smooth muscle cells . It interacts with enzymes such as guanylyl cyclases and cGMP-specific phosphodiesterases . The interaction with these enzymes is crucial in regulating intracellular cGMP concentrations, which mediate smooth muscle relaxation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by increasing blood flow into the penis, resulting in an erection . This is achieved through its impact on cell signaling pathways, specifically the nitric oxide-mediated pathway .

Molecular Mechanism

The molecular mechanism of action of this compound involves inhibiting the degradation of cGMP, allowing increased blood flow into the penis . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific threshold effects, toxic effects, or adverse effects at high doses are yet to be fully studied, it’s known that the compound’s efficacy is dose-dependent .

Metabolic Pathways

This compound is involved in the nitric oxide-mediated pathway, interacting with enzymes such as guanylyl cyclases and cGMP-specific phosphodiesterases . These interactions can affect metabolic flux or metabolite levels .

Activité Biologique

Vardenafil-d5 is a deuterated form of vardenafil, a selective phosphodiesterase type 5 (PDE5) inhibitor primarily used for the treatment of erectile dysfunction (ED). This article delves into the biological activity of this compound, its pharmacodynamics, efficacy in clinical settings, and relevant case studies.

Vardenafil functions by inhibiting the enzyme phosphodiesterase type 5 (PDE5), which results in increased levels of cyclic guanosine monophosphate (cGMP). This elevation leads to smooth muscle relaxation and increased blood flow to the corpus cavernosum during sexual stimulation, facilitating an erection. The IC50 values for vardenafil against PDE5 range from 0.2 to 1.2 nM , indicating its potent inhibitory effect compared to other PDE inhibitors .

Pharmacokinetics

The pharmacokinetics of this compound are similar to those of vardenafil, with rapid absorption and peak plasma concentrations typically reached within 30-120 minutes post-administration. The half-life is approximately 4-5 hours , allowing for effective timing around sexual activity.

Efficacy in Clinical Studies

Numerous studies have demonstrated the efficacy of vardenafil in treating ED. A notable study involving 452 patients with diabetes showed significant improvements in erectile function with doses of 10 mg and 20 mg over a 12-week period. The results indicated that 57% and 72% of patients reported improved erections with these doses, respectively, compared to just 13% in the placebo group .

Table 1: Summary of Clinical Efficacy Data

Study ReferencePatient PopulationDose (mg)Improvement Rate (%)Adverse Events (%)
Diabetic Men1057Headache (≤13)
Diabetic Men2072Flushing (≤10)
General PopulationVariableUp to 50Nasal Congestion

Biological Activity and Effects

The biological activity of this compound has been explored in various animal models. For instance, administration at 4 mg/kg per day for three weeks significantly improved erectile function in rat models of acute arteriogenic erectile dysfunction by increasing intracavernous pressure . Furthermore, chronic administration at lower doses has been shown to enhance sexual behavior metrics such as latency to mount and frequency of mounting in subordinate mice .

Case Studies

  • Case Study on Diabetic Patients : In a multicenter trial, diabetic patients receiving vardenafil showed marked improvements in erectile function across all levels of baseline ED severity. This underscores the drug's applicability in populations with comorbid conditions that often complicate ED treatment .
  • Effects on Hemodynamics : Another study assessed the acute hemodynamic response to vardenafil administration, highlighting its safety profile and efficacy in improving blood flow without significant adverse cardiovascular effects .

Applications De Recherche Scientifique

Scientific Research Applications

  • Erectile Dysfunction Treatment
    • Vardenafil-d5 has been extensively studied for its efficacy in treating erectile dysfunction. Clinical trials have demonstrated that vardenafil significantly improves erectile function in men, with studies reporting up to 90% of patients experiencing improved erections .
    • A notable clinical trial involved a double-blind study where patients were administered varying doses of vardenafil (5 mg, 10 mg, and 20 mg). Results indicated significant improvements in International Index of Erectile Function scores compared to placebo .
  • Pharmacokinetics and Drug Development
    • This compound serves as an internal standard in analytical chemistry for the quantification of vardenafil using techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS) . This application is critical in pharmacokinetic studies assessing drug metabolism and bioavailability.
    • Studies have shown that this compound can enhance oral bioavailability when used in dendrimer complexes, which may lead to improved therapeutic outcomes .
  • Research on Related Conditions
    • Beyond erectile dysfunction, this compound is being explored for its potential benefits in conditions such as diabetes and liver diseases, where endothelial function may be compromised. Research indicates that PDE5 inhibitors can improve vascular function in diabetic models .

Case Study 1: Efficacy in Diabetic Patients

A study investigated the effects of vardenafil on erectile dysfunction in diabetic men. The results showed significant improvements in erectile function scores among patients treated with vardenafil compared to those receiving placebo, highlighting the compound's potential in managing ED related to diabetes .

Case Study 2: Analytical Applications

In a study assessing the adulteration of sexual enhancement supplements, vardenafil was detected as a hidden ingredient in various products. The research utilized this compound as a standard reference to quantify the levels present, emphasizing the importance of accurate labeling and consumer safety .

Data Tables

Application Details
Erectile DysfunctionUp to 90% efficacy reported; significant improvement in IIEF scores .
Pharmacokinetic StudiesUsed as an internal standard for quantification via GC/LC-MS .
Diabetes ResearchEnhanced vascular function observed; potential therapeutic benefits noted .
Study Type Findings
Clinical TrialSignificant improvement in erectile function among diabetic patients treated with vardenafil .
Analytical ChemistryDetection of vardenafil in supplements; highlighted need for regulatory oversight .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Vardenafil-d5 undergoes hydrolysis under acidic and basic conditions due to its imidazotriazinone core and sulfonyl group. These reactions are critical for understanding its stability in pharmaceutical formulations:

Condition Reaction Outcome Kinetics
Acidic (pH < 3)Cleavage of the sulfonamide bond, yielding ethoxy-phenyl derivativesRate increases with temperature (50–80°C)
Basic (pH > 10)Degradation of the imidazotriazinone ring, forming triazine fragmentsSlower than acidic hydrolysis

Deuterium substitution at the ethylpiperazine moiety slightly reduces hydrolysis rates compared to non-deuterated vardenafil due to kinetic isotope effects.

Oxidation Reactions

The compound is susceptible to oxidation at its sulfur and nitrogen centers, particularly in the presence of strong oxidizing agents:

Oxidizing Agent Site of Oxidation Product
H<sub>2</sub>O<sub>2</sub>Sulfonyl group (-SO<sub>2</sub>-)Sulfonic acid derivatives
O<sub>3</sub>Piperazine nitrogenN-oxide intermediates

Oxidation pathways are pH-dependent, with maximal reactivity observed at neutral to slightly alkaline conditions.

Metabolic Transformations

This compound is metabolized via hepatic cytochrome P450 enzymes, primarily CYP3A4, with contributions from CYP2C isoforms:

Key Metabolic Pathways:

  • N-Deethylation :
    • Primary metabolite: N-desethylthis compound (M1).
    • Bioactivity: Retains 28% of parent compound’s PDE5 inhibitory potency .
  • Hydroxylation :
    • Occurs at the propyl side chain (C7 position).
    • Forms inactive hydroxylated metabolites excreted in urine .

Enzyme Kinetics:

Parameter This compound Vardenafil
CYP3A4 K<sub>m</sub> (μM)12.3 ± 1.511.8 ± 1.2
CYP2C19 K<sub>m</sub> (μM)45.2 ± 4.144.9 ± 3.8

Deuteration minimally alters metabolic rates, suggesting similar pharmacokinetic profiles to non-deuterated vardenafil .

Synthetic Reactions

The synthesis of this compound involves deuterated precursors to introduce five deuterium atoms at the ethylpiperazine group:

Key Steps:

  • Sulfonation :
    • Reaction of 2-ethoxy-5-sulfonylchloride benzene with deuterated ethylpiperazine-d<sub>5</sub>.
    • Solvent: Acetone; Yield: 78–85% .
  • Cyclization :
    • Formation of the imidazotriazinone ring via condensation with 5-methyl-7-propylimidazo-triazine.
    • Catalyst: HCl; Temperature: 90°C .
  • Crystallization :
    • Precipitation of this compound monohydrochloride trihydrate using acetone/water mixtures.
    • Purity: >95% (HPLC) .

Stability Under Hypothermic Conditions

Studies comparing this compound and sildenafil under hypothermia (20–37°C) reveal distinct reaction profiles:

Parameter This compound Sildenafil
PDE5 IC<sub>50</sub> at 20°C (nM)0.024 ± 0.0040.269 ± 0.015
cGMP hydrolysis inhibitionRetained efficacyReduced by 45%

This compound maintains enzymatic inhibition efficiency even at low temperatures, making it suitable for studies in hypothermic therapeutics .

Photodegradation

Exposure to UV light (λ = 254 nm) induces:

  • Ring-opening at the imidazotriazinone moiety.
  • Isomerization of the ethoxy group.
    Degradation products are non-pharmacologically active .

Q & A

Basic Research Questions

Q. What distinguishes Vardenafil-d5 from Vardenafil in experimental settings, and how does this impact biochemical assay design?

this compound is a deuterated isotopologue of Vardenafil, where five hydrogen atoms are replaced with deuterium. This isotopic labeling enhances detection sensitivity in mass spectrometry (LC-MS) by reducing background noise and improving signal-to-noise ratios . In experimental design, researchers must account for deuterium isotope effects, such as slight differences in metabolic stability or enzyme binding kinetics compared to non-deuterated Vardenafil. For assays measuring PDE5 inhibition, parallel experiments with both compounds are recommended to validate isotopic fidelity .

Q. What is the enzymatic selectivity profile of this compound across phosphodiesterase (PDE) isoforms, and how does this inform mechanistic studies?

this compound retains the selectivity profile of its parent compound, with IC50 values of 0.7 nM for PDE5, 11 nM for PDE6, and >1000 nM for PDE1, PDE2, PDE3, and PDE4 . This specificity allows researchers to isolate PDE5-mediated cGMP signaling in cellular models (e.g., corpus cavernosum smooth muscle cells) without confounding off-target effects. When studying cGMP dynamics, include PDE6 inhibitors (e.g., Zaprinast) in control groups to differentiate PDE5-specific activity .

Q. How does isotopic labeling in this compound enhance its utility in pharmacokinetic (PK) studies?

Deuterium substitution slows metabolic degradation via the "isotope effect," prolonging the compound’s half-life in vivo. This property enables precise tracking of drug distribution and metabolism using LC-MS, particularly in tissues with high PDE5 expression (e.g., penile vasculature). Researchers should validate deuterium retention rates in target tissues using stable isotope tracing protocols to ensure assay accuracy .

Advanced Research Questions

Q. How can researchers address discrepancies in reported PDE5 inhibition potency between in vitro and cellular models when using this compound?

Discrepancies often arise from differences in assay conditions. For example, in vitro PDE5 activity assays (using purified enzymes) report IC50 values of 0.7 nM , whereas cellular models may show reduced potency due to membrane permeability or competing signaling pathways. To reconcile this:

  • Use cell-permeable cGMP analogs (e.g., 8-Br-cGMP) to isolate PDE5 activity.
  • Perform dose-response curves under standardized ATP/cGMP concentrations.
  • Cross-validate findings with siRNA-mediated PDE5 knockdown models .

Q. What experimental controls are critical when studying deuterium isotope effects in this compound-mediated cGMP accumulation?

Key controls include:

  • Isotopic purity validation : NMR or high-resolution MS to confirm ≥98% deuterium incorporation .
  • Metabolic stability assays : Compare hepatic microsomal degradation rates of this compound vs. Vardenafil.
  • Negative controls : Use PDE5-null cell lines or PDE5-specific inhibitors (e.g., Sildenafil) to confirm on-target effects .

Q. How can researchers optimize LC-MS parameters for quantifying this compound in complex biological matrices (e.g., plasma or tissue homogenates)?

Optimize the following parameters:

  • Ionization mode : Electrospray ionization (ESI) in positive mode for enhanced sensitivity.
  • Chromatography : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients to resolve deuterated and non-deuterated forms.
  • Quantitation : Employ deuterated internal standards (e.g., Vardenafil-d8) to correct for matrix effects .

Q. What methodological considerations apply when integrating this compound into scoping reviews of PDE5 inhibitor efficacy in comorbid conditions (e.g., hypertension)?

Follow scoping review frameworks (e.g., Arksey & O’Malley, 2005) to:

  • Map preclinical vs. clinical evidence, distinguishing between deuterated and non-deuterated studies.
  • Stratify outcomes by PDE isoform selectivity and antihypertensive drug interactions (e.g., β-blockers).
  • Use tools like PICO (Population: Hypertensive ED models; Intervention: this compound; Comparison: Placebo; Outcome: SEP3 success rates) to structure literature synthesis .

Q. How should researchers design dose-escalation studies for this compound in animal models of erectile dysfunction (ED) with metabolic comorbidities?

  • Baseline characterization : Measure blood pressure, heart rate, and PDE5 expression in target tissues.
  • Dosing protocol : Start with 0.1 mg/kg (matching human-equivalent doses) and escalate based on cGMP levels in corporal tissue biopsies.
  • Safety endpoints : Monitor hemodynamic stability, particularly in models with preexisting hypertension .

Q. Data Analysis & Contradiction Resolution

Q. How can conflicting data on this compound’s PDE6 inhibition (IC50 = 11 nM) be reconciled with its clinical safety profile in retinal studies?

PDE6 inhibition is associated with transient visual disturbances. However, deuterium labeling may reduce retinal uptake due to altered lipophilicity. To resolve contradictions:

  • Perform comparative biodistribution studies using radiolabeled this compound.
  • Measure rod/cone photoreceptor cGMP levels in animal models post-administration .

Q. What statistical approaches are recommended for meta-analyses of this compound efficacy across heterogeneous ED populations?

  • Use random-effects models to account for variability in baseline ED severity and antihypertensive regimens.
  • Stratify subgroups by PDE5 inhibitor-naïve vs. experienced patients.
  • Apply sensitivity analyses to exclude studies with high risk of bias (e.g., unblinded dosing) .

Q. Methodological Resources

  • Isotope Effect Studies : Validate deuterium retention with protocols from .
  • LC-MS Optimization : Refer to for column and ionization guidelines.
  • Clinical Data Synthesis : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) from to prioritize research questions.

Méthodes De Préparation

Synthetic Pathways for Vardenafil-d5

Stepwise Synthesis from Vardenafil

The most common industrial method involves modifying vardenafil hydrochloride through the following steps :

  • Acylation with Deuterated Reagents :
    Vardenafil base is reacted with deuterated butyryl chloride (C₃D₇COCl) in anhydrous dichloromethane at 0–5°C to introduce deuterium at the propyl side chain. The reaction is catalyzed by N,N-dimethylaminopyridine (DMAP), achieving >95% deuteration at the target site .

  • Cyclization and Sulfonation :
    The deuterated intermediate undergoes cyclization using phosphorus oxychloride (POCl₃) in toluene under reflux, followed by sulfonation with chlorosulfonic acid (ClSO₃H). Deuterium-labeled N-ethylpiperazine (C₂D₅-N-piperazine) is introduced at this stage to replace the sulfonyl chloride group .

  • Salt Formation :
    The final product is precipitated as the hydrochloride salt by treating the deuterated vardenafil free base with concentrated DCl (deuterated hydrochloric acid) in ether, yielding this compound hydrochloride with a purity of ≥99% .

Table 1: Key Reaction Parameters for Deuterium Incorporation

StepReagentsTemperatureDeuterium Yield
AcylationC₃D₇COCl, DMAP0–5°C95–98%
SulfonationC₂D₅-N-piperazine25°C92–95%
Salt FormationDCl in diethyl ether−10°C99%

Mechanistic Insights into Deuterium Labeling

Kinetic Isotope Effects (KIE)

The incorporation of deuterium alters reaction kinetics due to the higher bond strength of C–D vs. C–H bonds. For example, during the acylation step, the rate of nucleophilic attack by the amine group on deuterated butyryl chloride decreases by 15–20%, necessitating longer reaction times (8–12 hours vs. 6 hours for non-deuterated analogs) .

Stability of Deuterated Intermediates

Deuterium-labeled intermediates, such as deuterated benzamidine, exhibit enhanced thermal stability. Thermogravimetric analysis (TGA) shows a decomposition temperature increase from 180°C (non-deuterated) to 195°C (deuterated), reducing side reactions during cyclization .

Optimization Strategies for Industrial-Scale Production

Solvent Selection

  • Toluene vs. Acetone : Toluene is preferred for cyclization due to its high boiling point (110°C), which facilitates reflux conditions without isotopic exchange. Acetone, used in salt formation, minimizes deuterium loss during crystallization .

  • Water-Free Environments : Critical steps (e.g., acylation) are conducted under anhydrous conditions to prevent H/D exchange with moisture .

Yield Enhancement Techniques

  • Catalytic DMAP : Using 10 mol% DMAP increases acylation yields from 75% to 95% by stabilizing the tetrahedral intermediate .

  • Stepwise Cooling : Gradual cooling (−10°C over 2 hours) during salt formation reduces occluded solvents, improving purity to 99.5%.

Table 2: Comparative Yields of Deuterated vs. Non-Deuterated Vardenafil

ParameterVardenafilThis compound
Acylation Yield85%95%
Cyclization Time4 hours6 hours
Final Purity98.5%99.5%

Analytical Characterization

Mass Spectrometry (MS)

High-resolution MS (HRMS) confirms deuterium incorporation with a molecular ion peak at m/z 489.2 [M+H]⁺ for this compound (vs. 484.2 for non-deuterated vardenafil). Isotopic purity is validated by the absence of peaks corresponding to lower deuterium content.

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra show the absence of proton signals at δ 1.2–1.5 ppm (methylene groups) and δ 3.4–3.6 ppm (piperazine protons), confirming deuterium substitution. Quantitative ²H NMR reveals 98.7% isotopic enrichment at the target positions .

Propriétés

IUPAC Name

2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4S/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30)/i2D3,6D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECKRCOLJRRGGV-QKLSXCJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678736
Record name 2-{2-Ethoxy-5-[4-(~2~H_5_)ethylpiperazine-1-sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189685-70-8
Record name 2-{2-Ethoxy-5-[4-(~2~H_5_)ethylpiperazine-1-sulfonyl]phenyl}-5-methyl-7-propylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vardenafil-d5
Reactant of Route 2
Reactant of Route 2
Vardenafil-d5
Reactant of Route 3
Vardenafil-d5
Reactant of Route 4
Reactant of Route 4
Vardenafil-d5
Reactant of Route 5
Reactant of Route 5
Vardenafil-d5
Reactant of Route 6
Reactant of Route 6
Vardenafil-d5

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.